Ethyl DL-Phenylalaninamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-ethyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXUVSUISRNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Pharmacological Investigations of Ethyl Dl Phenylalaninamide
Enzyme Inhibition Studies
Interactions with Peptidases (e.g., Dipeptidyl Peptidases, Aminopeptidases)
Ethyl DL-phenylalaninamide and its parent compound, DL-phenylalaninamide, have been investigated for their interactions with various peptidases. Peptidases are enzymes that cleave peptide bonds in proteins and peptides and are classified as exopeptidases or endopeptidases. nih.gov Aminopeptidases and dipeptidyl peptidases are types of exopeptidases crucial in various physiological processes, making them attractive therapeutic targets for diseases like cancer, malaria, and bacterial infections. monash.edu
Research into the inhibitory potential of DL-phenylalaninamide on dipeptidyl-peptidase IV (DPP-IV) has been conducted. DPP-IV is a membrane-associated peptidase with a high selectivity for peptides containing a proline or alanine (B10760859) residue as the penultimate amino acid at the N-terminus. google.com In one study, DL-Phenylalaninamide was found to have an inhibitory concentration (IC50) value greater than 1000 µM against DPP-IV, indicating a weak interaction. google.com This suggests that while it may interact with the enzyme, it is not a potent inhibitor under the tested conditions.
Furthermore, related compounds have been shown to act as substrates for specific peptidases. For instance, a peptidase from Nocardia orientalis, named "D-peptidase S," which is specific to D-amino acid peptides, was found to hydrolyze glycyl-D-phenylalaninamide. tandfonline.com This indicates that the phenylalaninamide moiety can be recognized and processed by certain peptidases, particularly those with specificity for D-amino acids. The inhibition of insulin-regulated aminopeptidase (B13392206) (IRAP), a zinc metalloenzyme from the M1 aminopeptidase family, has also been a subject of study, with various small molecules being developed as inhibitors to improve cognitive functions. mdpi.comfrontiersin.org
Modulation of Proteolytic Enzyme Activity
The interaction of this compound with proteolytic enzymes extends beyond simple inhibition to include acting as a substrate, thereby modulating enzyme activity. Proteolytic enzymes, or proteases, are essential for protein catabolism and the regulation of numerous biological processes. nih.govmdpi.com
A notable example is the interaction of DL-phenylalaninamide with a thermostable D-stereospecific amino acid amidase from the thermophilic bacterium Brevibacillus borstelensis BCS-1. pu-toyama.ac.jp This enzyme catalyzes the hydrolysis of D-amino acid amides to produce a D-amino acid and ammonia (B1221849). pu-toyama.ac.jp The amidase demonstrated high D-enantiomer selectivity towards DL-phenylalaninamide, with an enantiomeric excess (ee) of 97.1%. pu-toyama.ac.jp This selective hydrolysis of the D-enantiomer from the racemic mixture demonstrates a profound modulation of the enzyme's activity, highlighting its potential application in the production of optically pure D-phenylalanine. pu-toyama.ac.jp The enzyme specifically targets the amide bond of the D-isomer, leaving the L-isomer largely unreacted. pu-toyama.ac.jp
The activity of such enzymes can be influenced by various factors. For instance, the D-methionine amidase from B. borstelensis BCS-1 was strongly inhibited by certain metal ions like Hg2+ and by reagents such as 2-mercaptoethanol (B42355) and dithiothreitol. pu-toyama.ac.jp This demonstrates that the catalytic function related to phenylalaninamide can be modulated by external chemical agents.
Impact on Transport Proteins (e.g., Glucose Transporters)
Phenylalanine amide derivatives have been identified as inhibitors of human glucose transporter 1 (hGLUT1). researchgate.netpnas.org hGLUT1 is a vital protein responsible for facilitating the transport of glucose across cell membranes and is often overexpressed in cancer cells to meet their high energy demands. pnas.orgwjgnet.com This makes hGLUT1 a significant target for anticancer therapies. pnas.orgnih.gov
Structural and functional studies have revealed that phenylalanine amide-based inhibitors bind to the inward-open conformation of hGLUT1. researchgate.netpnas.org In doing so, they physically obstruct the glucose permeation pathway, effectively blocking the transport of glucose into the cell. researchgate.net Crystal structures of hGLUT1 in complex with these inhibitors show that they bind within the central cavity of the transporter. pnas.org This binding mechanism is conserved with that of another known GLUT1 inhibitor, cytochalasin B. pnas.org The discovery of these potent phenylalanine amide inhibitors provides a structural basis for the development of new therapeutic agents targeting glucose metabolism in cancer. researchgate.netpnas.org
Substrate and Ligand Interactions
Binding Site Analysis and Molecular Recognition
Molecular recognition, the specific non-covalent binding between a ligand and a biological macromolecule like an enzyme or transporter, is fundamental to biological function. semanticscholar.org The analysis of these interactions provides insight into the basis of an inhibitor's or substrate's efficacy and selectivity.
For phenylalanine amide inhibitors of the human glucose transporter hGLUT1, binding site analysis has been performed using X-ray crystallography. researchgate.netpnas.org These studies show that the inhibitors bind in a large central cavity accessible from the cytoplasm when the transporter is in its inward-open state. pnas.org The binding site is lined with residues that are also involved in recognizing and binding glucose. researchgate.net The inhibitor effectively acts as a plug, preventing glucose from passing through the channel. This detailed structural information is crucial for designing more potent and selective hGLUT1 inhibitors. researchgate.netpnas.org
In another context, derivatives of phenylalaninamide have been studied as ligands for cannabinoid receptors. frontiersin.org While specific binding site analysis for these interactions is less detailed in the available literature, the structure-activity relationship data suggests that the phenylalaninamide group is a key recognition element, particularly for the CB2 receptor. frontiersin.org Similarly, the specific recognition of the D-enantiomer of DL-phenylalaninamide by the D-methionine amidase from Brevibacillus borstelensis BCS-1 points to a highly specific binding pocket that can distinguish between stereoisomers. pu-toyama.ac.jp
Affinity Profiling and Selectivity
Affinity profiling quantifies the strength of the interaction between a ligand and its target, while selectivity measures its preference for one target over others.
DL-phenylalaninamide itself has shown very low affinity for dipeptidyl-peptidase IV, as indicated by its high IC50 value. google.com
Table 1: Inhibitory Activity of DL-Phenylalaninamide against Dipeptidyl-Peptidase IV
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| DL-Phenylalaninamide | Dipeptidyl-Peptidase IV | > 1000 µM | google.com |
In contrast, certain derivatives of phenylalaninamide have demonstrated significant affinity and selectivity for other targets, such as cannabinoid receptors. A study on synthetic cannabinoid receptor agonists found that phenylalaninamide derivatives exhibited modest selectivity for the CB2 receptor over the CB1 receptor. frontiersin.org For example, one phenylalaninamide derivative showed a pKi of 5.48 for CB1 and 6.78 for CB2, corresponding to a roughly 20-fold selectivity for CB2. frontiersin.org
Table 2: Affinity Profile of a Phenylalaninamide Derivative at Cannabinoid Receptors
| Compound Class | Target | Affinity (pKi ± SEM) | Selectivity | Source |
|---|---|---|---|---|
| Phenylalaninamide (Compound 10) | CB1 Receptor | 5.48 ± 0.11 | ~20-fold for CB2 | frontiersin.org |
| CB2 Receptor | 6.78 ± 0.03 |
Selectivity is not limited to different protein targets but can also apply to different stereoisomers of a substrate. The D-methionine amidase from Brevibacillus borstelensis BCS-1 shows remarkable D-enantiomer selectivity when acting on DL-phenylalaninamide, efficiently hydrolyzing the D-form while leaving the L-form intact. pu-toyama.ac.jp
Table 3: Enantioselectivity of D-methionine Amidase on DL-Phenylalaninamide
| Enzyme | Substrate | Parameter | Value | Source |
|---|---|---|---|---|
| D-methionine amidase (from B. borstelensis BCS-1) | DL-Phenylalaninamide | Enantiomeric Excess (ee) | 97.1% | pu-toyama.ac.jp |
| E-value (Enantioselectivity) | 196 |
Cellular and Molecular Biological Effects (Pre-clinical, Mechanism-focused)
Influence on Cellular Pathways
Preclinical investigations into compounds structurally related to this compound have revealed influences on significant cellular pathways, particularly those involved in metabolism and bacterial function.
One area of investigation has been the effect of phenylalanine derivatives on metabolic pathways. For instance, studies on a related compound, DL-Phenylalanine ethyl ester isocyanide, have shown effects on pancreatic cells, leading to enhanced insulin (B600854) secretion in response to glucose. Furthermore, in vitro assays with related compounds have demonstrated significant inhibition of lipase (B570770) activity, suggesting a potential role in modulating lipid metabolism. These findings point towards an influence on energy regulation and metabolic control at a cellular level.
In the context of antibacterial research, a class of compounds known as Nα-aroyl-N-aryl-phenylalaninamides, which share the core phenylalaninamide structure, have been identified as inhibitors of bacterial RNA polymerase (RNAP). google.com This inhibition disrupts the essential process of transcription in bacteria, highlighting a distinct cellular pathway targeted by this class of molecules. google.com
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies on various classes of molecules containing the phenylalaninamide scaffold have provided valuable insights into how specific structural features influence biological activity. These studies are crucial for optimizing potency, selectivity, and metabolic stability.
One study focused on derivatives of spiroglumide (B159829), a CCKB/gastrin receptor antagonist. The introduction of a DL-phenylalanine amide to the spiroglumide structure resulted in a derivative with approximately 10 to 20 times higher potency than the parent compound. acs.org This demonstrates the significant positive contribution of the phenylalaninamide moiety to the biological activity in this context. acs.org
In the field of antimycobacterial agents, SAR studies on Nα-aroyl-N-aryl-phenylalanine amides (AAPs) have been conducted to improve their metabolic stability and efficacy. It was observed that the amide bonds are potential metabolic weak points. nih.gov To address this, researchers synthesized analogs with methyl or fluoro substituents in close proximity to the amide bonds to provide steric shielding. nih.gov This strategic modification led to some derivatives with improved microsomal stability while retaining their antimycobacterial activity. nih.gov The study highlighted that the R configuration of the phenylalanine stereocenter is essential for activity. nih.gov Furthermore, it was found that substituents bulkier than a methyl group at certain positions tend to decrease activity. nih.gov
The stereochemistry of the phenylalanine core and its flanking groups also plays a critical role in determining biological activity, as seen in studies of ritonavir (B1064) analogues which contain phenyl groups. rcsb.org Investigations into different stereoisomers (R/S, S/R, R/R, S/S) revealed that while the enzyme CYP3A4 only weakly discriminated between side-group configurations, the spacing and composition of the backbone had a more significant impact on binding affinity and inhibitory potency. rcsb.org
The following table summarizes key SAR findings for compounds related to this compound:
| Compound Class/Derivative | Structural Modification | Effect on Biological Activity | Reference |
| Spiroglumide Amides | Addition of DL-phenylalanine amide | ~10-20x increase in potency as a CCKB/gastrin antagonist | acs.org |
| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Shielding amide bonds with methyl/fluoro groups | Increased metabolic stability | nih.gov |
| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | R configuration at phenylalanine stereocenter | Essential for antimycobacterial activity | nih.gov |
| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Bulky substituents at certain positions | Decreased antimycobacterial activity | nih.gov |
| Ritonavir Analogues (with phenyl groups) | Variation in side-group stereochemistry | Weak discrimination by CYP3A4 | rcsb.org |
| Ritonavir Analogues (with phenyl groups) | Alteration of linker and backbone composition | Significant impact on CYP3A4 binding and inhibition | rcsb.org |
Analytical Methodologies for Ethyl Dl Phenylalaninamide in Research
Chromatographic Separation and Quantification Techniques
Chromatography is a fundamental tool for the separation and quantification of Ethyl DL-Phenylalaninamide from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector is a common approach for quantification. europa.eu The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve efficient separation and sensitive detection.
For instance, a typical RP-HPLC method might employ a C18 column as the stationary phase. scielo.brejgm.co.uk The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.brejgm.co.uk The ratio of these components can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. ejgm.co.ukresearchgate.net Detection is frequently carried out at a specific UV wavelength, such as 210 nm or 220 nm, where the analyte exhibits strong absorbance. europa.euresearchgate.net
Method validation is a crucial aspect of HPLC analysis to ensure the reliability of the results. scielo.br This process involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.netjrespharm.com Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. scielo.brjrespharm.com Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. scielo.br Specificity ensures that the method can distinguish the analyte from other components in the sample matrix. jrespharm.com The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. scielo.brjrespharm.compensoft.net
Table 1: Example of HPLC Method Parameters for Amide Compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size scielo.br |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) scielo.br |
| Flow Rate | 1.0 mL/min scielo.brjrespharm.com |
| Detection | UV at 218 nm scielo.br |
| Injection Volume | 20 µL scielo.br |
| Column Temperature | 40 °C scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for volatile and semi-volatile compounds. labrulez.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. cmbr-journal.com
For non-volatile compounds like amino acid derivatives, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. nih.govresearchgate.net This involves chemically modifying the analyte to produce a more volatile derivative. mdpi.com The choice of derivatizing agent is crucial for successful analysis.
The GC-MS method involves optimizing parameters such as the injector temperature, column temperature program, and mass spectrometer settings. cmbr-journal.com The temperature program involves a series of temperature ramps and holds to effectively separate the components of the mixture. nih.gov The mass spectrometer can be operated in different modes, such as full scan mode to obtain a complete mass spectrum for identification, or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific target compounds. mdpi.com
Table 2: Typical GC-MS Analysis Parameters
| Parameter | Condition |
| Injector Temperature | 230 °C cmbr-journal.com |
| Column | Capillary column (e.g., DB-5ms) |
| Oven Temperature Program | Initial temperature 60°C, ramped to 280°C cmbr-journal.com |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the connectivity of atoms within the molecule.
¹H NMR spectroscopy provides information about the different types of protons and their chemical environments. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns (splitting) reveal the number of neighboring protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the structure gives a distinct signal in the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. researchgate.net
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. europa.eu It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. thieme-connect.com
In a typical mass spectrum, the molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a "fingerprint" that can be used to identify the compound. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
Chiral Analysis and Enantiomeric Excess Determination
Since this compound is a chiral molecule, existing as a pair of enantiomers (D and L forms), it is often necessary to separate and quantify these enantiomers. This is crucial in fields like pharmaceuticals and biochemistry, where enantiomers can exhibit different biological activities.
The separation of enantiomers, known as chiral resolution, can be achieved using various chromatographic techniques. wikipedia.org One common approach is to use a chiral stationary phase (CSP) in HPLC. nih.gov These stationary phases are designed to interact differently with the two enantiomers, leading to their separation.
Another method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a non-chiral column. nih.gov
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. It can be determined from the peak areas of the separated enantiomers in the chromatogram. nih.gov Various analytical techniques, including HPLC with a chiral column, GC with a chiral column, and even mass spectrometry-based methods, can be employed for the accurate determination of enantiomeric excess. nih.govresearchgate.netucdavis.edu
Table 3: Methods for Chiral Analysis of Phenylalanine Derivatives
| Method | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation and quantification of enantiomers. mdpi.com |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. nih.gov | Determination of enantiomeric excess in complex mixtures. |
| Derivatization followed by Chromatography | Conversion of enantiomers into diastereomers, which are then separated on a non-chiral column. nih.gov | Indirect method for enantiomeric separation. wikipedia.org |
| Mass Spectrometry | Formation of diastereomeric complexes in the gas phase with a chiral selector, followed by mass analysis. ucdavis.edu | Determination of enantiomeric excess. ucdavis.edu |
Theoretical and Computational Studies of Ethyl Dl Phenylalaninamide
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are fundamental tools for investigating the conformational landscape and interaction profiles of flexible molecules like Ethyl DL-Phenylalaninamide. These methods use classical mechanics to approximate the potential energy of a system, allowing for the efficient exploration of a molecule's possible shapes and its interactions with biological macromolecules.
The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to numerous conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable, low-energy structures that the molecule is likely to adopt. The primary degrees of freedom in this compound include the backbone dihedral angles (φ, ψ) and the side-chain angles (χ1, χ2), similar to those in the parent amino acid, phenylalanine. nih.gov
φ (phi): Rotation around the N–Cα bond.
ψ (psi): Rotation around the Cα–C' bond (where C' is the carbonyl carbon of the amide).
χ1 (chi1): Rotation around the Cα–Cβ bond.
χ2 (chi2): Rotation around the Cβ–Cγ bond of the phenyl ring.
Computational methods, such as systematic grid scans or molecular dynamics simulations using force fields like AMBER or CHARMM, can be employed to explore the potential energy surface associated with these rotations. researchgate.net The results typically reveal a set of preferred conformers stabilized by intramolecular interactions, such as hydrogen bonds. For related phenylalanine-containing peptides, studies have identified specific conformations, like the γL folded form, as being particularly stable. mdpi.com Molecular dynamics simulations further provide insight into the dynamic transitions between these stable states over time, offering a more complete picture of the molecule's structural flexibility in different environments (e.g., in a vacuum or solvated in water).
Table 1: Key Dihedral Angles for Conformational Analysis of Phenylalanine Derivatives This table presents typical dihedral angles studied in the conformational analysis of phenylalanine-based molecules, which are directly applicable to this compound.
| Dihedral Angle | Defining Atoms | Description |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | Defines the backbone conformation around the N-Cα bond. |
| ψ (psi) | N-Cα-C'-N | Defines the backbone conformation around the Cα-C' bond. |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the primary side-chain orientation. |
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. mdpi.com For this compound, this could simulate its interaction with a receptor or enzyme active site. The process involves two main steps: sampling possible binding poses of the ligand within the active site and then "scoring" these poses to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. nih.govresearchgate.net
Docking studies can predict key intermolecular interactions, such as:
Hydrogen Bonds: Between the amide NH or carbonyl oxygen of the ligand and polar residues in the protein.
Hydrophobic Interactions: Between the phenyl ring of the ligand and nonpolar residues of the protein.
Pi-Stacking: A specific non-covalent interaction between the aromatic phenyl ring and the side chains of aromatic amino acids like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
Software like AutoDock Vina or FITTED can be used to perform these simulations. dergipark.org.trnih.gov The results can identify the most probable binding mode and highlight the specific amino acid residues crucial for the interaction. This information is fundamental in structure-based drug design for understanding how a molecule might exert a biological effect. youtube.com
Table 2: Hypothetical Protein-Ligand Docking Interactions for this compound This interactive table illustrates the types of interactions that would be predicted from a molecular docking simulation of this compound into a hypothetical enzyme active site.
| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| ASP 184 | Amide Nitrogen | Hydrogen Bond | 2.9 |
| ARG 193 | Carbonyl Oxygen | Hydrogen Bond | 3.1 |
| PHE 199 | Phenyl Ring | Pi-Stacking | 4.5 |
| LEU 205 | Ethyl Group | Hydrophobic | 3.8 |
Quantum Chemical Calculations and Electronic Structure Analysis
While molecular mechanics is efficient for studying large systems and long timescales, quantum chemical calculations provide a more accurate description of electronic structure. mdpi.com Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic properties. researchgate.net
For this compound, these calculations can determine:
Optimized Molecular Geometry: A highly accurate prediction of bond lengths, bond angles, and dihedral angles.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net
Atomic Charges: Distribution of electron density across the molecule, which helps in understanding electrostatic interactions and reactive sites.
Vibrational Frequencies: Predictions of infrared and Raman spectra, which can be compared with experimental data for structural validation. researchgate.net
Studies on phenylalanine and related molecules have used methods like CASSCF/CASPT2 to investigate excited states, which is important for understanding how the molecule might respond to UV light absorption. nih.gov These calculations show that electronic excitations are often localized on the phenyl ring (π → π* transitions). mdpi.comnih.gov
Table 3: Representative Quantum Chemical Properties for a Phenylalanine Derivative This table shows typical data obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) on a molecule similar in structure to this compound.
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | -672.5 | Hartrees |
| Dipole Moment | 3.15 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
Mechanistic Predictions and Pathway Elucidation (Computational)
Computational methods can be used to model the transition states and reaction pathways of chemical processes, providing insight into reaction mechanisms. For this compound, this could involve studying its stability, degradation pathways (e.g., hydrolysis of the amide or ester group), or its role as a substrate in an enzyme-catalyzed reaction.
By mapping the potential energy surface of a reaction, researchers can identify the transition state structures—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations are commonly used for this purpose. researchgate.net For example, a computational study could model the step-by-step mechanism of amide bond cleavage, identifying key intermediates and the energetic barriers for each step. Such studies on related peptides have elucidated complex deactivation pathways following electronic excitation, involving charge transfer and bond deformations. mdpi.com These computational approaches provide a molecular-level understanding of reactivity that is often difficult to access through experimental means alone.
Role of Ethyl Dl Phenylalaninamide As a Research Intermediate and Scaffold
Building Block in Peptide and Peptidomimetic Synthesis
Ethyl DL-phenylalaninamide is a valuable starting material in the synthesis of peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. google.comnih.gov The primary amine of this compound can be readily acylated to form peptide bonds, incorporating the phenylalaninamide moiety into a growing peptide chain.
The synthesis of peptidomimetics often involves the use of non-natural amino acids or modifications to the peptide backbone. google.com this compound can be utilized in such strategies. For instance, it can be a component in the creation of complex molecules designed to mimic the secondary structures of proteins, such as α-helices. escholarship.org The phenyl group also offers a site for further functionalization to explore structure-activity relationships (SAR).
In enzymatic peptide synthesis, which offers high stereoselectivity and mild reaction conditions, derivatives of phenylalanine amides are used as nucleophiles (the amine component). For example, L-phenylalanine amide is a common substrate in protease-catalyzed peptide bond formation. nih.govebi.ac.uk While the DL-racemic form of ethyl phenylalaninamide would present challenges for stereospecific enzymatic synthesis, it can be used in chemical synthesis approaches where subsequent separation of diastereomers is feasible. nih.gov
The solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are common methods where amino acid derivatives like this compound can be employed. proteogenix.sciencebachem.com In SPPS, the growing peptide is attached to a solid support, which simplifies the purification process. proteogenix.sciencebachem.com
Table 1: Examples of Peptide and Peptidomimetic Synthesis Applications
| Application Area | Description | Key Feature of this compound Utilized |
| Peptide Synthesis | Incorporation into peptide chains via amide bond formation. | Primary amine for acylation. |
| Peptidomimetic Design | Serves as a scaffold to mimic peptide secondary structures. escholarship.org | Phenyl group for SAR studies and overall structural backbone. |
| Enzymatic Synthesis | Can act as a nucleophile in protease-catalyzed reactions (though the racemic nature is a consideration). nih.govebi.ac.uk | Amide and amine functionalities. |
Precursor for Functionalized Derivatives
The chemical structure of this compound allows for its use as a precursor in the synthesis of a wide array of functionalized derivatives. The primary amine, the amide, and the aromatic phenyl ring are all amenable to chemical modification.
N-alkylation and N-acylation: The primary amine can be readily alkylated or acylated to introduce various substituents. This is a common strategy in drug discovery to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, N-acylation with different carboxylic acids can lead to a library of amide derivatives. oup.com
Modification of the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at various positions on the ring. These modifications can significantly impact the compound's biological activity by altering its electronic properties and steric profile, potentially leading to improved interactions with biological targets. acs.org
Derivatization of the Amide: The amide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
The synthesis of various derivatives from this compound is a key strategy in the development of new therapeutic agents. For example, derivatives of phenylalanine have been investigated as inhibitors of various enzymes and as antiviral agents. nih.gov
Table 2: Potential Functionalization Reactions of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |
| Primary Amine | N-Acylation | Acid chlorides, Anhydrides | N-Acyl phenylalaninamides |
| N-Alkylation | Alkyl halides | N-Alkyl phenylalaninamides | |
| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro-phenylalaninamides |
| Halogenation | Br₂/FeBr₃, Cl₂/FeCl₃ | Halo-phenylalaninamides | |
| Amide | Hydrolysis | Acid or Base | Phenylalanine ethyl ester |
| Reduction | LiAlH₄ | Diamine derivatives |
Model Compound for Amino Acid Amide Research
This compound can serve as a model compound for research on amino acid amides. This class of compounds is of interest in various fields, including biochemistry and pharmacology.
Research in this area may include:
Enzymatic Hydrolysis: Studying the stereoselective hydrolysis of DL-amino acid amides by amidases is crucial for developing enzymatic resolution processes to produce enantiomerically pure D- or L-amino acids. pu-toyama.ac.jpresearchgate.netresearchgate.net For example, D-stereospecific amidases can selectively hydrolyze the D-enantiomer from a racemic mixture of phenylalaninamide, leaving the L-enantiomer unreacted. pu-toyama.ac.jpresearchgate.net This is a valuable method for the production of optically pure amino acids, which are important chiral building blocks for pharmaceuticals. pharmtech.com
Structural Studies: The conformation and interactions of amino acid amides with their biological targets can be investigated using techniques like X-ray crystallography and NMR spectroscopy. Understanding how these molecules bind to enzymes or receptors can guide the design of more potent and selective inhibitors or agonists. nih.gov
Physicochemical Properties: The study of the physicochemical properties of this compound and its derivatives, such as solubility, pKa, and lipophilicity, provides valuable data for developing predictive models for drug absorption and distribution.
The use of this compound as a model compound contributes to a fundamental understanding of the chemistry and biology of amino acid amides, which can be applied to the development of new drugs and biotechnological processes.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Biocatalyst Development
A significant area of future research is the creation of new and improved methods for synthesizing Ethyl DL-Phenylalaninamide, with a particular focus on biocatalysis. While effective, traditional chemical synthesis can be inefficient and environmentally burdensome. Biocatalysis, which uses enzymes to drive chemical reactions, presents a greener and more efficient path forward. pharmtech.com The enzymatic synthesis of D-phenylalanines, which are important chiral building blocks for various pharmaceuticals and fine chemicals, has been extensively studied. nih.gov
The development of biocatalysts through directed evolution is a powerful tool for enhancing enzyme properties like stability, activity, and selectivity for industrial applications. nih.gov Researchers are exploring enzymes like lipases and transaminases for the synthesis of phenylalaninamide. pharmtech.comthieme-connect.de These enzymatic processes can operate under milder conditions, potentially increasing both yield and purity. A major goal is to create robust, reusable biocatalysts, with enzyme immobilization being a key strategy for improving stability and enabling repeated use. europa.eu
Protein engineering and directed evolution are also being employed to customize enzymes for better performance in synthesizing this compound. nih.govnih.gov These techniques can lead to the creation of microbial "factories" capable of producing the compound in a single step, streamlining production and lessening environmental impact.
Table 1: Key Research Thrusts in Biocatalyst Development
| Research Area | Focus | Desired Outcome |
| Enzyme Screening | Identifying novel microbial enzymes (lipases, proteases) | High activity and selectivity for this compound synthesis. |
| Process Optimization | Fine-tuning reaction conditions (temperature, pH, solvent) | Maximized yield and purity of the final product. |
| Immobilization | Developing advanced techniques for attaching enzymes to solid supports | Enhanced catalyst stability and reusability for industrial scale-up. |
| Protein Engineering | Utilizing directed evolution and metabolic engineering | Tailor-made enzymes with superior catalytic efficiency and stability. |
Advanced Mechanistic Studies of Biological Interactions
While this compound is recognized for its role as a chiral resolving agent, a detailed molecular understanding of its interactions is still developing. Future studies will likely utilize advanced computational and analytical methods to clarify the precise mechanisms of chiral recognition.
Techniques such as high-resolution X-ray crystallography can reveal the specific non-covalent interactions, including hydrogen bonding and van der Waals forces, that are crucial for separating enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy offers a way to study these interactions in a solution, providing a more dynamic view of the process.
Computational modeling and molecular dynamics simulations will also be pivotal. These tools can predict the stable structures of diastereomeric complexes and calculate the energy differences that enable successful chiral resolution. Combining these computational insights with experimental data will foster a more complete understanding of the structure-activity relationship, guiding the design of more effective chiral resolving agents. The study of part-part interactions, such as protein-protein interactions, is fundamental to building mechanistic explanations in cell biology. pitt.edu
Table 2: Advanced Techniques for Mechanistic Studies
| Technique | Application in Studying this compound |
| X-ray Crystallography | Provides high-resolution 3D structures of diastereomeric complexes. |
| Multidimensional NMR | Elucidates intermolecular interactions and conformations in solution. |
| Isothermal Titration Calorimetry | Measures the thermodynamics of binding events in real-time. |
| Molecular Dynamics Simulations | Models the dynamic behavior and stability of molecular complexes. |
Exploration of Undiscovered Academic Applications
The unique chemical structure of this compound, featuring an aromatic ring, an amide group, and a chiral center, makes it a promising candidate for various unexplored academic applications.
One potential area is supramolecular chemistry, where its ability to form specific non-covalent bonds could be used to create self-assembling materials like gels or liquid crystals. It also holds promise as a building block in peptide synthesis. uq.edu.auacs.org Incorporating derivatives like this compound can result in peptides with improved stability and novel biological functions.
Furthermore, its chiral nature could be leveraged in asymmetric catalysis, either as a chiral ligand for metal catalysts or as an organocatalyst. The development of new catalytic systems based on this accessible chiral molecule could lead to more efficient and selective syntheses of other valuable chiral compounds. Its use in creating novel heterocyclic compounds is another area ripe for exploration. researchgate.net
Table 3: Potential Unexplored Academic Applications
| Field | Potential Role of this compound |
| Supramolecular Chemistry | A building block for constructing self-assembling materials. |
| Peptide Chemistry | A component for creating novel peptidomimetics with enhanced properties. |
| Asymmetric Catalysis | A chiral ligand or organocatalyst for stereoselective reactions. |
| Synthetic Chemistry | A precursor for the synthesis of new heterocyclic compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
